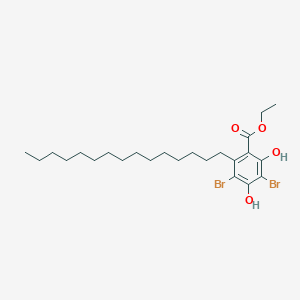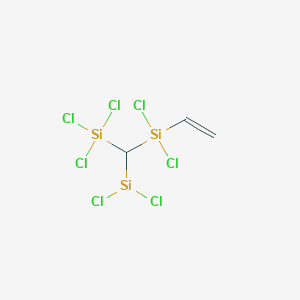
Acetic acid, fluoro(phenylseleno)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, fluoro(phenylseleno)-, ethyl ester is an organic compound with a unique structure that includes a fluoro group, a phenylseleno group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluoro(phenylseleno)-, ethyl ester typically involves the reaction of ethyl chloroacetate with potassium fluoride and phenylselenol. The reaction is carried out in a reactor with an oil bath at temperatures ranging from 130°C to 250°C. The mixture is stirred for 30 minutes to remove water, followed by the addition of the reactants. The reaction mixture is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar reaction conditions and purification techniques as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, fluoro(phenylseleno)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Fluoro-reduced products.
Substitution: Amides and alcohol derivatives.
Scientific Research Applications
Acetic acid, fluoro(phenylseleno)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing fluoro and phenylseleno groups into molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, fluoro(phenylseleno)-, ethyl ester involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl fluoroacetate: Similar structure but lacks the phenylseleno group.
Phenylselenoacetic acid: Contains the phenylseleno group but lacks the fluoro and ethyl ester groups.
Ethyl acetate: Simple ester without the fluoro and phenylseleno groups.
Uniqueness
The combination of these functional groups makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
142753-36-4 |
|---|---|
Molecular Formula |
C10H11FO2Se |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-phenylselanylacetate |
InChI |
InChI=1S/C10H11FO2Se/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
FZYBWMXKVXJXFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)


![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(3-methylphenyl)amino]-3-oxo-](/img/structure/B12541687.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)

![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)

